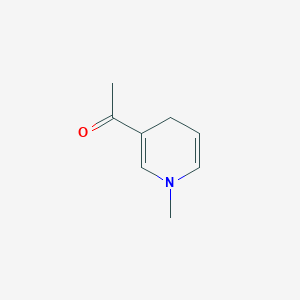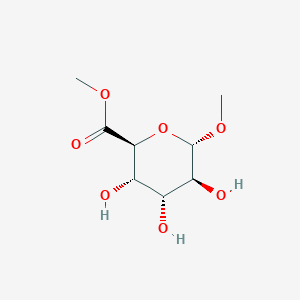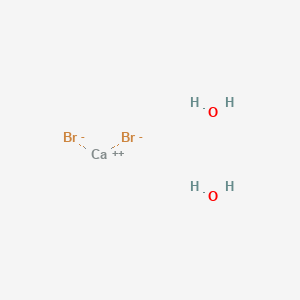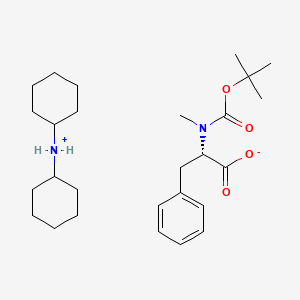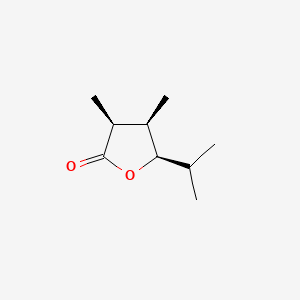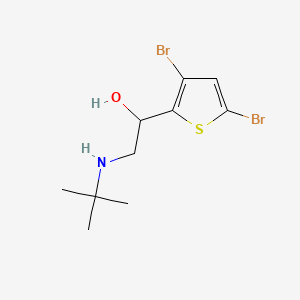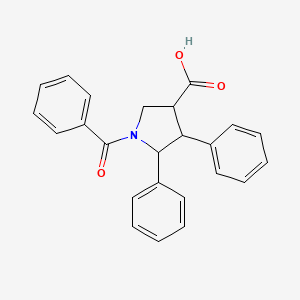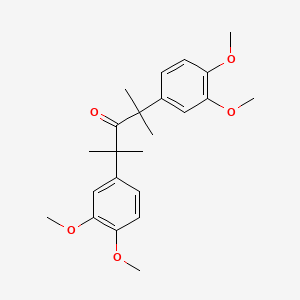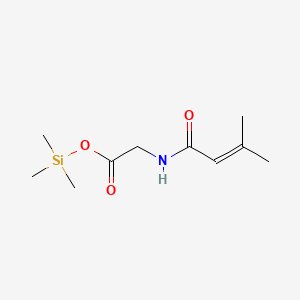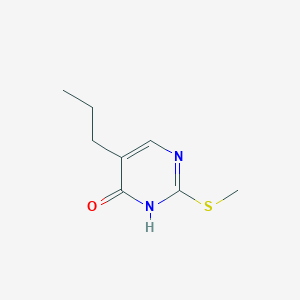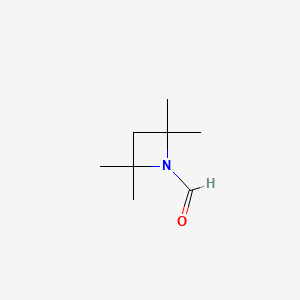
2,2,4,4-Tetramethylazetidine-1-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.211 g/mol . It is known for its unique structure, which includes an azetidine ring substituted with four methyl groups and an aldehyde functional group. This compound is used primarily in research and experimental applications .
准备方法
The synthesis of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) typically involves the reaction of azetidine with formaldehyde and a methylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH). The reaction is carried out at low temperatures to ensure the stability of the azetidine ring .
化学反应分析
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted azetidines .
科学研究应用
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) has several applications in scientific research:
作用机制
The mechanism of action of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The azetidine ring’s unique structure allows it to fit into specific binding sites, influencing biological pathways .
相似化合物的比较
1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) can be compared with other azetidine derivatives such as:
2,2,4,4-Tetramethylazetidine: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
N-Methylazetidine: Features a methyl group on the nitrogen atom, altering its chemical properties and biological activity.
The uniqueness of 1-Azetidinecarboxaldehyde, 2,2,4,4-tetramethyl-(9CI) lies in its combination of the azetidine ring with an aldehyde group and four methyl groups, providing a distinct set of chemical and biological properties .
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethylazetidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(7)6-10/h6H,5H2,1-4H3 |
InChI 键 |
MLBIWOWUEMPWST-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(N1C=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
